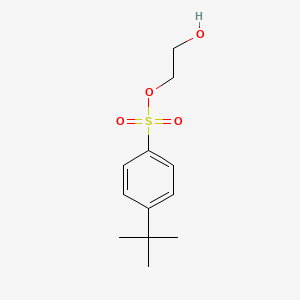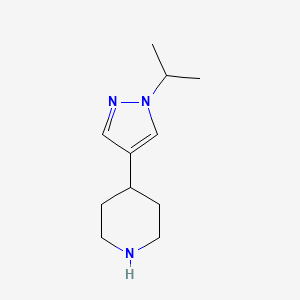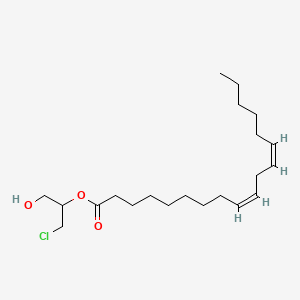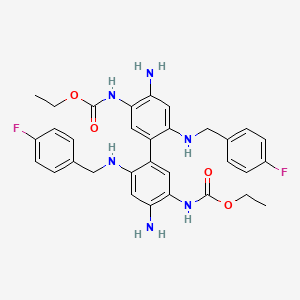
Retigabine 3,3'-Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Retigabine3,3’-Dimer is a derivative of retigabine, a compound known for its anticonvulsant properties. Retigabine, also known as ezogabine, was primarily used as an adjunctive treatment for partial epilepsies in treatment-experienced adult patients. Retigabine3,3’-Dimer, like its parent compound, is of interest due to its potential therapeutic applications and unique mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Retigabine3,3’-Dimer typically involves the coupling of two retigabine molecules. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of Retigabine3,3’-Dimer would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
化学反応の分析
Types of Reactions
Retigabine3,3’-Dimer can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Retigabine3,3’-Dimer has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of dimerization on the properties of retigabine.
Biology: Investigated for its potential effects on neuronal activity and its ability to modulate potassium channels.
Medicine: Explored for its potential therapeutic applications in treating epilepsy and other neurological disorders.
作用機序
Retigabine3,3’-Dimer works primarily by activating a certain family of voltage-gated potassium channels in the brain, specifically the KCNQ/Kv7 channels. This mechanism of action is unique among antiepileptic drugs and may hold promise for the treatment of other neurologic conditions, including tinnitus, migraine, and neuropathic pain .
類似化合物との比較
Similar Compounds
Flupirtine: Chemically similar to retigabine, used mainly for its analgesic properties.
Ezogabine: The parent compound of Retigabine3,3’-Dimer, used as an anticonvulsant.
Uniqueness
Retigabine3,3’-Dimer is unique due to its dimeric structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts. This structural difference could potentially enhance its therapeutic efficacy and reduce side effects .
特性
分子式 |
C32H34F2N6O4 |
|---|---|
分子量 |
604.6 g/mol |
IUPAC名 |
ethyl N-[2-amino-5-[4-amino-5-(ethoxycarbonylamino)-2-[(4-fluorophenyl)methylamino]phenyl]-4-[(4-fluorophenyl)methylamino]phenyl]carbamate |
InChI |
InChI=1S/C32H34F2N6O4/c1-3-43-31(41)39-29-13-23(27(15-25(29)35)37-17-19-5-9-21(33)10-6-19)24-14-30(40-32(42)44-4-2)26(36)16-28(24)38-18-20-7-11-22(34)12-8-20/h5-16,37-38H,3-4,17-18,35-36H2,1-2H3,(H,39,41)(H,40,42) |
InChIキー |
VBWNKGAJVNWJRG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=C(C=C(C(=C1)C2=CC(=C(C=C2NCC3=CC=C(C=C3)F)N)NC(=O)OCC)NCC4=CC=C(C=C4)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)

![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
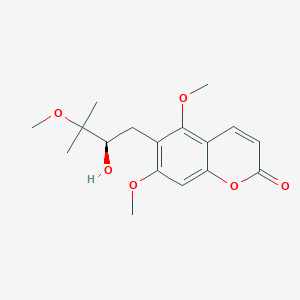
![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)

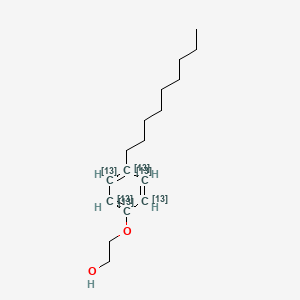
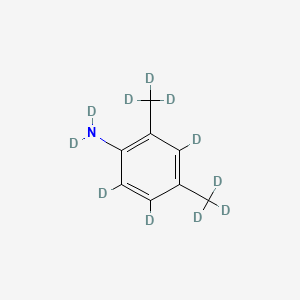
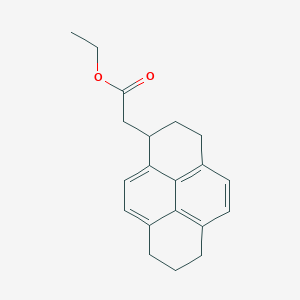

![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
